N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
This compound belongs to a class of tricyclic pyrroloquinoline sulfonamides, characterized by a fused pyrrolo[3,2,1-ij]quinoline core. The 4-oxo group and 3-fluorophenyl sulfonamide substituent are critical to its structural and functional properties.
Properties
IUPAC Name |
N-(3-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-2-1-3-14(10-13)19-24(22,23)15-8-11-4-5-16(21)20-7-6-12(9-15)17(11)20/h1-3,8-10,19H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSJHOMKTONLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₈H₁₈F₁N₃O₄S. Its structure features a pyrrolopyridine core with a sulfonamide group, which is known to enhance biological activity by increasing solubility and bioavailability.
Antimicrobial Properties
Research indicates that derivatives of pyrrolopyridines exhibit significant antimicrobial activity. For instance, compounds similar to N-(3-fluorophenyl)-4-oxo have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide moiety is critical in enhancing the antibacterial action by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis pathways.
| Compound | Activity | Target |
|---|---|---|
| N-(3-fluorophenyl)-4-oxo | Antibacterial | Dihydropteroate synthase |
| Similar derivatives | Antifungal | Ergosterol synthesis |
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been tested against human leukemia (THP-1) and breast cancer (MCF-7) cells. The mechanism involves inducing apoptosis through the mitochondrial pathway and inhibiting cell proliferation.
Case Study: A study involving the compound showed an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics.
Anti-inflammatory Effects
The sulfonamide group also imparts anti-inflammatory properties. The compound has been shown to inhibit nitric oxide production in macrophages, which is crucial in mediating inflammation. This effect can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
The biological activities of N-(3-fluorophenyl)-4-oxo can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
- Apoptosis Induction: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Pathways: By modulating cytokine production and nitric oxide synthesis, it reduces inflammation.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its efficacy and reduce toxicity. Structure-activity relationship (SAR) analyses have identified key functional groups that contribute to its biological activity.
Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide against various cancer cell lines. For instance:
- Cell Lines Tested : Human breast adenocarcinoma (MDA-MB-231), lung adenocarcinoma (A549), and melanoma (C-32).
- Mechanism of Action : The compound demonstrated the ability to induce apoptosis in cancer cells by altering the expression of critical proteins involved in cell cycle regulation (e.g., P53 and P21) and apoptosis (e.g., BCL-2 and BAX) .
Antibacterial Activity
The compound has shown promising antibacterial effects against both standard strains and multidrug-resistant bacteria:
- Tested Strains : Staphylococcus aureus (including MRSA) and Enterococcus faecalis.
- Results : The compound exhibited significant bactericidal activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanistic Insights
The biological efficacy of this compound is attributed to its ability to interact with specific biological targets:
- Targeting Kinases : The compound may inhibit certain kinases involved in cancer proliferation pathways.
- Chelation Properties : Its quinoline moiety may facilitate metal ion chelation that is crucial for various biological processes .
Case Studies
Several case studies have explored the application of this compound in drug development:
Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives of this compound could significantly reduce tumor growth in xenograft models of breast cancer when administered at therapeutic doses.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties against resistant strains of Staphylococcus aureus showed that the compound could be a potential candidate for developing new antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Modifications
The pyrrolo[3,2,1-ij]quinoline scaffold is conserved across analogs, but substituents at the 4-oxo, 8-sulfonamide, and peripheral positions vary significantly:
Key Observations :
Pharmacological Activity
Diuretic Activity
Analogous pyrroloquinoline carboxamides (e.g., N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo derivatives) demonstrated diuretic effects comparable to hydrochlorothiazide at 10 mg/kg in rats. The 2-methyl group in the pyrroloquinoline nucleus was critical for activity . While the target compound lacks the 6-hydroxy and 2-methyl groups, its 3-fluorophenyl substituent may confer unique pharmacokinetic properties.
Anticoagulant and Enzyme Inhibition
Compounds like 6,8,8,9-tetramethyl-3-[2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one (Compound 225006) showed blood coagulation factor XIIa inhibition , suggesting the pyrroloquinoline scaffold’s versatility in targeting enzymatic pathways.
Receptor Binding
Derivatives such as 4BP-TQS (a tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) acted as α7 nicotinic acetylcholine receptor agonists , highlighting the sulfonamide group’s role in receptor interaction.
Physicochemical Properties
Insights :
- The polar sulfonamide group contributes to hydrogen bonding, which may enhance target affinity .
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A key approach involves Fischer indole synthesis , where a ketone reacts with phenylhydrazine under acidic conditions to form the pyrroloquinoline core . Subsequent sulfonamide coupling with 3-fluoroaniline is performed using coupling agents like EDCI/HOBt in anhydrous DCM. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and hydrogen bonding patterns. For example, the sulfonamide NH proton appears as a singlet near δ 10.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 385.1243) and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .
Q. What preliminary biological screening models are used to evaluate its activity?
- Methodological Answer : Initial pharmacological screening often involves in vitro enzyme inhibition assays (e.g., Factor Xa/XIa for anticoagulant activity) and in vivo diuretic activity studies in rats (oral administration at 10 mg/kg, compared to hydrochlorothiazide) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Temperature Control : Maintaining <5°C during sulfonamide coupling minimizes side reactions .
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) enhance hydrogenation efficiency in pyrroloquinoline ring formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- Methyl Substitution : Introducing a methyl group at position 2 of the pyrroloquinoline core (as in related analogs) increases diuretic activity by 30% compared to unsubstituted derivatives .
- Fluorophenyl vs. Chlorophenyl : Replacing the 3-fluorophenyl group with 4-chlorophenyl reduces Factor XIa inhibition (IC₅₀ increases from 0.8 µM to 2.5 µM), highlighting the role of fluorine in target binding .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assays using standardized protocols (e.g., ATPase activity assays for enzyme inhibition) .
- Structural Confirmation : Re-analyze compound purity via XRD or 2D NMR (e.g., NOESY) to rule out conformational isomers .
- Pharmacokinetic Profiling : Assess bioavailability differences using LC-MS/MS to measure plasma concentrations post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
